molecular formula C16H15FeNO2-6 B1246414 1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione

1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione

Cat. No.: B1246414
M. Wt: 309.14 g/mol
InChI Key: LNWPOVPOVWEHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione is an organometallic compound that belongs to the class of maleimides. It is characterized by the presence of a ferrocene moiety attached to a maleimide group via an ethyl linker. The compound has the chemical formula C16H15FeNO2 and a molecular weight of 309.14 g/mol . The ferrocene unit imparts unique electrochemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione typically involves the reaction of ferrocene with maleimide derivatives. One common method is the nucleophilic substitution reaction where ferrocene is reacted with a maleimide derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ferric chloride, ceric ammonium nitrate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione is primarily related to its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, which can be exploited in various applications. The maleimide group can form covalent bonds with nucleophiles, making it useful in bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione is unique due to the combination of the redox-active ferrocene moiety and the reactive maleimide group. This dual functionality makes it versatile for applications in electrochemistry, bioconjugation, and material science .

Properties

Molecular Formula

C16H15FeNO2-6

Molecular Weight

309.14 g/mol

IUPAC Name

1-(2-cyclopenta-2,4-dien-1-ylethyl)pyrrole-2,5-dione;cyclopentane;iron

InChI

InChI=1S/C11H10NO2.C5H5.Fe/c13-10-5-6-11(14)12(10)8-7-9-3-1-2-4-9;1-2-4-5-3-1;/h1-6H,7-8H2;1-5H;/q-1;-5;

InChI Key

LNWPOVPOVWEHGO-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)CCN2C(=O)C=CC2=O.[Fe]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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